5-Methoxy-1-methylindoline-2,3-dione

説明

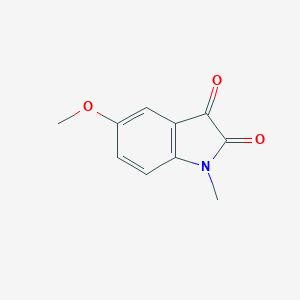

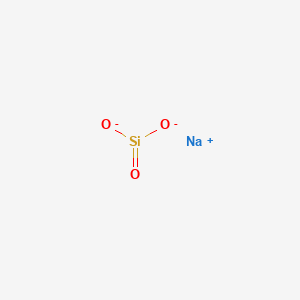

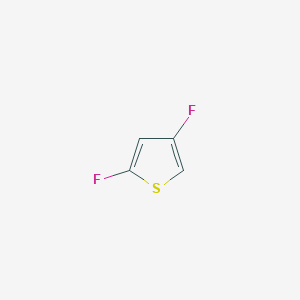

5-Methoxy-1-methylindoline-2,3-dione is a chemical compound . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Molecular Structure Analysis

The molecular formula of 5-Methoxy-1-methylindoline-2,3-dione is C10H9NO3 . Its average mass is 191.183 Da and its monoisotopic mass is 191.058243 Da .Chemical Reactions Analysis

While specific chemical reactions involving 5-Methoxy-1-methylindoline-2,3-dione are not detailed in the retrieved data, indole derivatives are known to undergo a variety of reactions .科学的研究の応用

Pharmaceutical Synthesis

5-Methoxy-1-methylindoline-2,3-dione: has been identified as a valuable precursor in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to the development of new therapeutic agents. The compound’s reactivity allows for the introduction of additional functional groups, which can result in molecules with potential antitumor, antimicrobial, and anti-inflammatory properties .

Herbicide Development

The chemical structure of 5-Methoxy-1-methylindoline-2,3-dione lends itself to the creation of herbicidal formulations. Researchers have been exploring its use as a base molecule for developing herbicides that target specific enzymes in weed species, thereby inhibiting their growth without affecting the crops .

Colorants and Dyes

Due to its aromatic nature and the presence of reactive carbonyl groups, 5-Methoxy-1-methylindoline-2,3-dione serves as a starting material for the synthesis of colorants and dyes. These compounds are used in the textile industry for dyeing fabrics and in the manufacturing of inks and paints .

Polymer Additives

This compound is also being researched for its application as an additive in polymers. Its incorporation into polymer chains can enhance the material properties such as thermal stability, UV resistance, and color fastness. This makes it a candidate for use in high-performance plastics and coatings .

Organic Synthesis

In the field of organic chemistry, 5-Methoxy-1-methylindoline-2,3-dione is a versatile reagent. It is used in various synthetic pathways to construct complex organic molecules. Its reactivity is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many natural products and drugs .

Photochromic Materials

The compound’s structure is ideal for the development of photochromic materials. These materials change color upon exposure to light, and they have applications in smart windows, sunglasses, and optical data storage devices. The research is focused on enhancing the stability and response time of these materials .

特性

IUPAC Name |

5-methoxy-1-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-11-8-4-3-6(14-2)5-7(8)9(12)10(11)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRPSRARMQINMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1-methylindoline-2,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)